

# Application Notes and Protocols for Single-Molecule FRET using Cy3.5

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## Compound of Interest

Compound Name: Cy3.5

Cat. No.: B12953943

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## Introduction to Single-Molecule FRET with Cy3.5

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the study of conformational dynamics and intermolecular interactions of biomolecules in real-time. By measuring the efficiency of energy transfer between a donor fluorophore and an acceptor fluorophore, smFRET provides insights into the distances between specific sites on a molecule, typically in the range of 2-10 nanometers. This capability makes it an invaluable tool for elucidating complex biological processes such as protein folding, enzyme catalysis, and the mechanisms of molecular machines.

The choice of fluorophores is critical for successful smFRET experiments. Cyanine dyes are a popular choice due to their high extinction coefficients, good quantum yields, and photostability. [1] **Cy3.5**, a member of the cyanine dye family, serves as an excellent donor fluorophore in smFRET studies, often paired with an acceptor like Cy5.5. Its spectral properties, with an excitation maximum around 581-591 nm and an emission maximum around 596-604 nm, make it suitable for use with common laser lines and detection systems. [2] Furthermore, its good photostability, especially when used with oxygen scavenging and triplet-state quenching systems, allows for extended observation times necessary for capturing dynamic molecular events. [1][3]

These application notes provide a detailed protocol for conducting smFRET experiments using **Cy3.5**, from protein labeling to data acquisition and analysis.

## Key Photophysical Properties of Cy3.5

A thorough understanding of the photophysical properties of the chosen fluorophore is essential for designing and interpreting smFRET experiments. The table below summarizes the key characteristics of **Cy3.5**.

| Property                                    | Value                                    | Reference |
|---|--|-----------|
| Excitation Maximum ( $\lambda_{ex}$ )       | ~581-591 nm                              | [2]       |
| Emission Maximum ( $\lambda_{em}$ )         | ~596-604 nm                              | [2]       |
| Molar Extinction Coefficient ( $\epsilon$ ) | 116,000 M <sup>-1</sup> cm <sup>-1</sup> | [2][4]    |
| Fluorescence Quantum Yield ( $\Phi$ )       | ~0.15 - 0.35                             | [2][4]    |
| Fluorescence Lifetime ( $\tau$ )            | ~0.5 ns (in PBS)                         | [5]       |

## Experimental Protocols

### Protocol 1: Protein Labeling with Cy3.5 NHS Ester

This protocol describes the labeling of a protein with **Cy3.5** N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues or the N-terminus).

Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS)
- **Cy3.5** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)

- Phosphate-Buffered Saline (PBS), pH 7.4

#### Procedure:

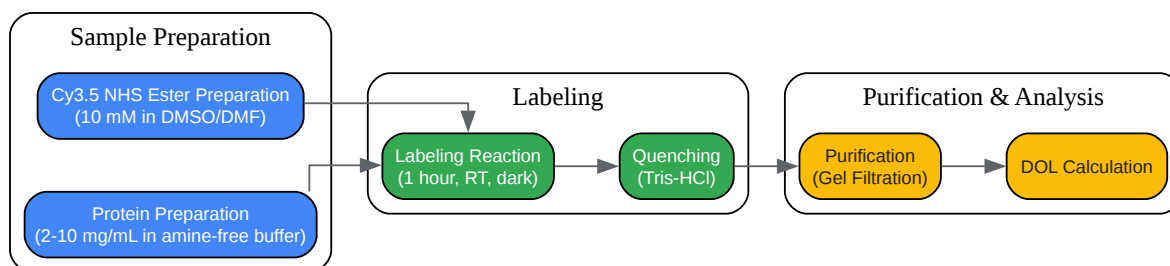
- Protein Preparation:
  - Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.<sup>[7][8]</sup> If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.<sup>[7]</sup>
- Dye Preparation:
  - Immediately before use, dissolve the **Cy3.5** NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.<sup>[2][9]</sup>
- Labeling Reaction:
  - Add the **Cy3.5** stock solution to the protein solution. A starting molar ratio of dye to protein of 10:1 to 15:1 is recommended.<sup>[2][7]</sup> The optimal ratio should be determined empirically for each protein.
  - Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.<sup>[2][8]</sup>
- Quenching the Reaction:
  - Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
  - Incubate for an additional 15-30 minutes at room temperature.
- Purification:
  - Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The labeled protein will elute first.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~591 nm (for **Cy3.5**).

- Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

#### Labeling Reaction Parameters

| Parameter                    | Recommended Value                    |
|------------------------------|--------------------------------------|
| <b>Protein Concentration</b> | <b>2-10 mg/mL</b>                    |
| Labeling Buffer              | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |
| Dye Stock Solution           | 10 mM in anhydrous DMF or DMSO       |
| Dye:Protein Molar Ratio      | 10:1 to 15:1 (starting point)        |
| Reaction Time                | 1 hour                               |

| Reaction Temperature | Room Temperature |



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Protein labeling workflow with **Cy3.5** NHS ester.

## Protocol 2: smFRET Data Acquisition using TIRF Microscopy

This protocol outlines the general steps for acquiring smFRET data using a Total Internal Reflection Fluorescence (TIRF) microscope.

## Materials:

- Labeled biomolecule (e.g., protein, DNA)
- Microscope coverslips and slides
- Immobilization reagents (e.g., biotin-streptavidin)
- Imaging Buffer (see table below)

## Imaging Buffer with Oxygen Scavenging System

| Component          | Final Concentration | Purpose                       | Reference            |
|--------------------|---------------------|-------------------------------|----------------------|
| Tris-HCl, pH 8.0   | 10-50 mM            | Buffer                        | <a href="#">[10]</a> |
| NaCl               | 50-100 mM           | Salt                          | <a href="#">[10]</a> |
| Glucose Oxidase    | 165 U/mL            | Oxygen Scavenger              | <a href="#">[10]</a> |
| Catalase           | 2,170 U/mL          | Oxygen Scavenger              | <a href="#">[10]</a> |
| $\beta$ -D-glucose | 0.4% (w/v)          | Substrate for Glucose Oxidase | <a href="#">[10]</a> |

| Trolox | 2 mM | Triplet-state quencher [\[\[10\]](#) |

## Procedure:

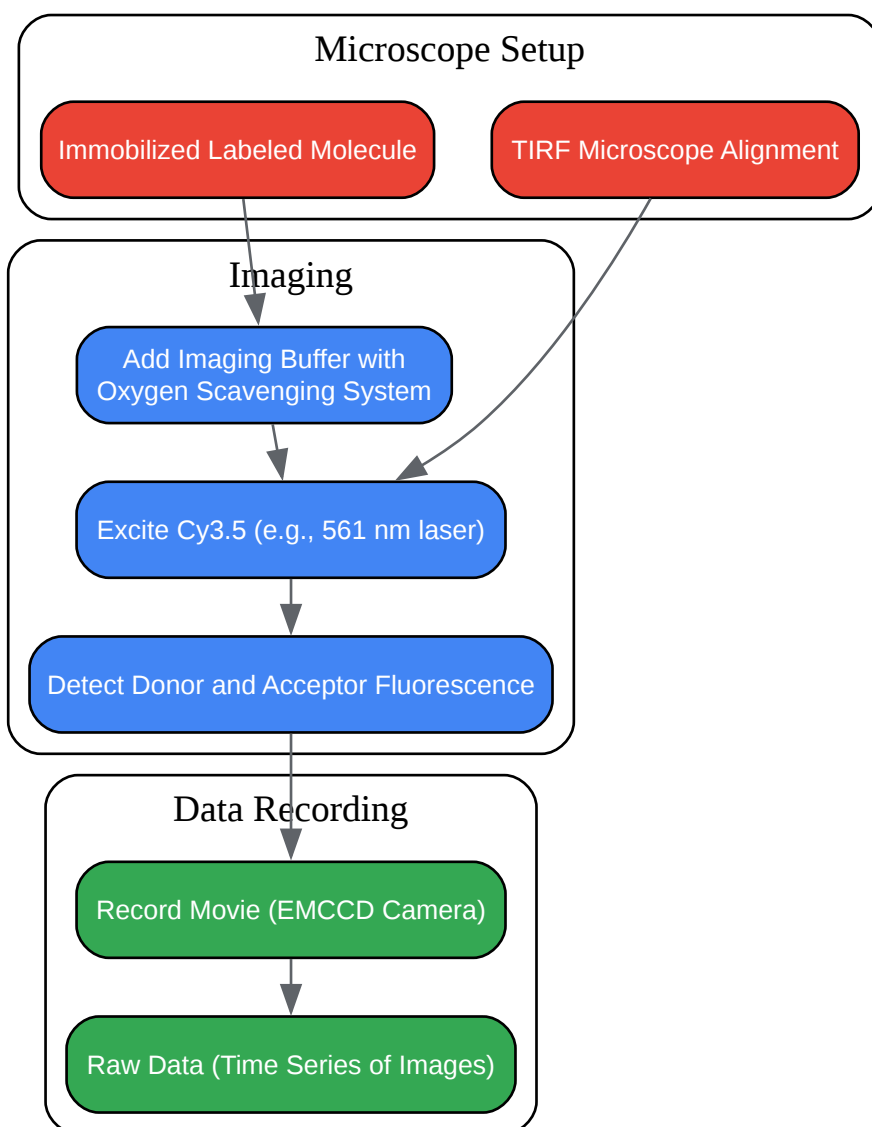
- Surface Passivation and Immobilization:
  - Clean and passivate microscope slides and coverslips to minimize non-specific binding.
  - Immobilize the labeled biomolecules on the surface at a low density suitable for single-molecule imaging (e.g., via biotin-streptavidin interaction).
- Microscope Setup:
  - Use a TIRF microscope equipped with a laser for exciting **Cy3.5** (e.g., 561 nm).

- Ensure proper alignment of the laser for total internal reflection.
- Use appropriate dichroic mirrors and emission filters to separate the donor (**Cy3.5**) and acceptor fluorescence.
- Data Acquisition:
  - Add the Imaging Buffer to the sample chamber. The oxygen scavenging system helps to improve dye stability.[\[11\]](#)[\[12\]](#)
  - Illuminate the sample with the excitation laser.
  - Record movies of the donor and acceptor fluorescence channels simultaneously using a sensitive camera (e.g., EMCCD).

#### Typical Data Acquisition Parameters

| Parameter               | Recommended Value |
|-------------------------|-------------------|
| Excitation Wavelength   | ~561 nm           |
| Laser Power             | 5-30 mW           |
| Camera Integration Time | 50-200 ms         |

| Movie Duration | Several minutes (until photobleaching) |



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Workflow for smFRET data acquisition.

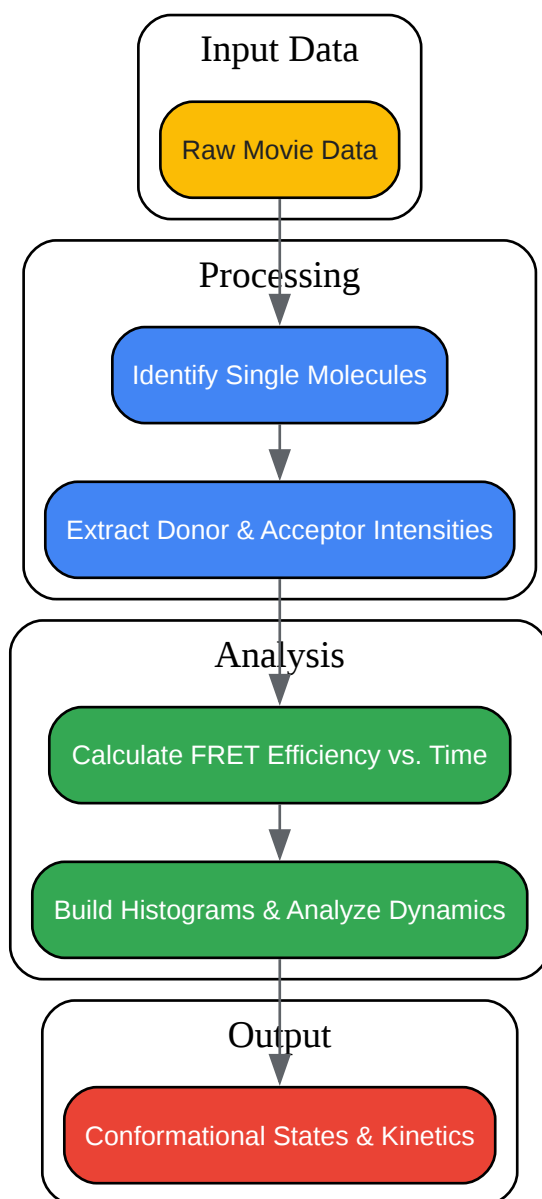
## Data Analysis

The primary output of an smFRET experiment is a time series of fluorescence intensities for the donor and acceptor. From these traces, the FRET efficiency (E) can be calculated for each time point using the following equation:

$$E = IA / (ID + IA)$$

Where IA is the intensity of the acceptor and ID is the intensity of the donor.

The resulting FRET efficiency time traces can be analyzed to identify different conformational states and the kinetics of transitions between them.



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Data analysis workflow for smFRET experiments.

## Conclusion

This application note provides a comprehensive guide for utilizing **Cy3.5** in single-molecule FRET experiments. By following the detailed protocols for protein labeling and data acquisition,



researchers can effectively probe the conformational dynamics and interactions of their biomolecules of interest. The use of appropriate imaging buffers with oxygen scavenging and triplet-state quenching systems is crucial for maximizing the photostability of **Cy3.5** and obtaining high-quality smFRET data. Careful data analysis will then yield valuable insights into the molecular mechanisms underlying various biological processes, aiding in fundamental research and drug development.

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